Entospletinib
描述
Entospletinib, also known as GS-9973, is an experimental drug for the treatment of various types of cancer under development by Gilead Sciences . It is an inhibitor of spleen tyrosine kinase (Syk) and has entered clinical trials for acute myeloid leukaemia (AML), chronic lymphocytic leukemia (CLL), diffuse large B cell lymphoma (DLBCL), graft-versus-host disease (GvHD), hematological malignancies, mantle cell lymphoma (MCL), and non-Hodgkin lymphoma (NHL) .
Molecular Structure Analysis
Entospletinib belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .Chemical Reactions Analysis
Entospletinib is a selective, reversible, adenosine triphosphate-competitive small-molecule spleen tyrosine kinase (SYK) inhibitor that blocks B cell receptor-mediated signaling and proliferation in B lymphocytes .Physical And Chemical Properties Analysis
Entospletinib has a molecular weight of 411.469 g·mol −1 and a chemical formula of C23H21N7O .科学研究应用
Chronic Lymphocytic Leukemia (CLL)
- Application : Entospletinib has been used in the treatment of Chronic Lymphocytic Leukemia (CLL). It shows clinical activity in subjects with relapsed or refractory CLL .
- Method : In a phase 2 study, subjects with relapsed or refractory CLL were enrolled and received 800 mg of Entospletinib twice daily .
- Results : The progression-free survival (PFS) rate at 24 weeks was 70.1% (95% confidence interval [CI], 51.3%-82.7%); median PFS was 13.8 months (95% CI, 7.7 months to not reached). The objective response rate was 61.0% (95% CI, 44.5%-75.8%), including 3 subjects (7.3%) who achieved nodal response with persistent lymphocytosis .
Non-Hodgkin Lymphoma
- Application : Entospletinib has been used in the treatment of Non-Hodgkin Lymphoma .
- Method : In the same phase 2 study mentioned above, subjects with Non-Hodgkin Lymphoma were also enrolled and received 800 mg of Entospletinib twice daily .
- Results : The results for this specific application are not provided in the source .
Acute Myeloid Leukemia (AML)
- Application : Entospletinib has shown potent anti-leukemic activity in combination with other targeted agents in the treatment of Acute Myeloid Leukemia (AML) .
- Method : The FLT3 internal tandem duplication/MLL-rearranged cell lines, MOLM13 and MV411, were treated with increasing doses of either Entospletinib or Lanraplenib in combination with a small molecule MLL-Menin inhibitor (SNDX5613) .
- Results : Synergistic anti-proliferative effects were observed across a broad range of concentrations. The combination triggered early apoptosis and cell death, suggesting a more complete blockade of the HOXA9/MEIS1 transcriptional program through synergistic inhibition by orthogonal mechanisms .
Diffuse Large B Cell Lymphoma (DLBCL)
- Application : Entospletinib has entered clinical trials for the treatment of Diffuse Large B Cell Lymphoma (DLBCL) .
- Method : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results : The results for this specific application are not provided in the source .
Graft-versus-Host Disease (GvHD)
- Application : Entospletinib has entered clinical trials for the treatment of Graft-versus-Host Disease (GvHD) .
- Method : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results : The results for this specific application are not provided in the source .
Mantle Cell Lymphoma (MCL)
- Application : Entospletinib has been used in trials studying the treatment of Mantle Cell Lymphoma (MCL) .
- Method : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results : The results for this specific application are not provided in the source .
Hematological Malignancies
- Application : Entospletinib has entered clinical trials for the treatment of various hematological malignancies .
- Method : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results : The results for this specific application are not provided in the source .
Follicular Lymphoma
- Application : Entospletinib has been used in trials studying the treatment of Follicular Lymphoma .
- Method : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results : The results for this specific application are not provided in the source .
Treatment-Naive NPM1-Mutated AML
- Application : Entospletinib has demonstrated clinical activity in HOXA9/MEIS1- driven AML with acceptable tolerability when combined with intensive induction chemotherapy. A global phase 3 trial (AGILITY, NCT05020665) is currently underway, evaluating the combination of Entospletinib with intensive induction/consolidation chemotherapy in patients with treatment-naive NPM1-mutated (NPM1m) AML with measurable residual disease as the primary endpoint .
- Method : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results : The results for this specific application are not provided in the source .
未来方向
Entospletinib has been used in trials studying the treatment of Oncology, Follicular Lymphoma, B-cell Malignancies, Mantle Cell Lymphoma, and Non-Hodgkin Lymphoma, among others . A phase 3 trial analyzing measurable residual disease (MRD)–negative complete response (CR) in patients receiving entospletinib to treat newly diagnosed NPM1-mutated acute myeloid leukemia (AML) has been initiated .
属性
IUPAC Name |
6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSNFMDVXXHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317670 | |
Record name | Entospletinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Entospletinib | |
CAS RN |
1229208-44-9 | |
Record name | Entospletinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entospletinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entospletinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entospletinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENTOSPLETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。